N-(2,3-dimethylphenyl)-2-(pyrimidin-2-ylthio)acetamide

SIRT2 inhibition cancer epigenetics structure-activity relationship

N-(2,3-dimethylphenyl)-2-(pyrimidin-2-ylthio)acetamide is a low-molecular-weight (273.36 g/mol) acetamide derivative bearing a 2,3-dimethylphenyl moiety linked via a thioether bridge to an unsubstituted pyrimidine ring. The compound belongs to the 2-(pyrimidin-2-ylthio)acetamide chemotype, a scaffold investigated for sirtuin 2 (SIRT2) inhibition and anticancer applications.

Molecular Formula C14H15N3OS
Molecular Weight 273.35
CAS No. 403835-36-9
Cat. No. B2685713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)-2-(pyrimidin-2-ylthio)acetamide
CAS403835-36-9
Molecular FormulaC14H15N3OS
Molecular Weight273.35
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)CSC2=NC=CC=N2)C
InChIInChI=1S/C14H15N3OS/c1-10-5-3-6-12(11(10)2)17-13(18)9-19-14-15-7-4-8-16-14/h3-8H,9H2,1-2H3,(H,17,18)
InChIKeyMUIZGUHYUIJALD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-Dimethylphenyl)-2-(pyrimidin-2-ylthio)acetamide (CAS 403835-36-9): Core Identity and Procurement Baseline


N-(2,3-dimethylphenyl)-2-(pyrimidin-2-ylthio)acetamide is a low-molecular-weight (273.36 g/mol) acetamide derivative bearing a 2,3-dimethylphenyl moiety linked via a thioether bridge to an unsubstituted pyrimidine ring [1]. The compound belongs to the 2-(pyrimidin-2-ylthio)acetamide chemotype, a scaffold investigated for sirtuin 2 (SIRT2) inhibition and anticancer applications. Its computed physicochemical profile (XLogP3 = 2.2, 1 H-bond donor, 4 H-bond acceptors, 4 rotatable bonds) suggests moderate lipophilicity and conformational flexibility, positioning it within lead-like chemical space [1].

Why N-(2,3-Dimethylphenyl)-2-(pyrimidin-2-ylthio)acetamide Cannot Be Freely Substituted: Structural Determinants of Target Engagement


Within the 2-(pyrimidin-2-ylthio)acetamide chemotype, variations in substitution pattern profoundly alter biological activity. Published structure-activity relationship (SAR) studies on closely related SIRT2 inhibitors demonstrate that the introduction of methyl substituents on the pyrimidine ring (e.g., 4,6-dimethyl) enhances potency, while alterations to the N-phenyl moiety modulate selectivity versus SIRT1 and SIRT3 [1]. The target compound uniquely combines an unsubstituted pyrimidine core with a 2,3-dimethylphenyl group—a substitution arrangement not present in the most extensively characterized analogs. This distinct substitution pattern is predicted to yield different steric and electronic properties, with the 2,3-dimethyl orientation on the anilide ring potentially imposing conformational constraints that influence binding. Generic replacement with a 4,6-dimethylpyrimidine analog or a differently substituted phenyl derivative would alter the pharmacophore geometry, thereby invalidating any existing SAR and requiring de novo validation [1].

Comparative Evidence for N-(2,3-Dimethylphenyl)-2-(pyrimidin-2-ylthio)acetamide: Limited Dataset Notification


Scaffold-Level Differentiation: Unsubstituted Pyrimidine Core Versus 4,6-Dimethylpyrimidine SIRT2 Inhibitors

The 2-(pyrimidin-2-ylthio)acetamide scaffold lacking 4,6-dimethyl substituents on the pyrimidine ring represents a distinct chemotype from the extensively characterized 4,6-dimethylpyrimidine series. In the published SIRT2 inhibitor series, the most potent 4,6-dimethylpyrimidine analog (compound 28e) achieved an IC50 of 42 nM against human SIRT2 [1]. The target compound differs at two key positions: (i) the pyrimidine ring is unsubstituted (vs. 4,6-dimethyl), and (ii) the N-phenyl ring bears 2,3-dimethyl groups. Importantly, literature SAR indicates that the presence or absence of methyl groups on the pyrimidine ring significantly modulates inhibitory activity; compounds with unsubstituted pyrimidine in this scaffold class have not been systematically profiled in published SIRT2 assays. No direct head-to-head comparison data are available for the target compound versus 28e in any published biological assay.

SIRT2 inhibition cancer epigenetics structure-activity relationship

Physicochemical Differentiation: Lipophilicity as a Proxy for Membrane Permeability

The target compound's computed XLogP3 of 2.2 [1] is lower than that predicted for the 4,6-dimethylpyrimidine analog series (estimated XLogP3 ~2.8-3.2 based on the addition of two methyl groups). This difference of approximately 0.6-1.0 log unit suggests moderately improved aqueous solubility and potentially reduced non-specific protein binding. Furthermore, the unsubstituted pyrimidine reduces molecular weight by 28 Da relative to the 4,6-dimethyl congener, contributing to a lower heavy atom count (19 vs. 21) and marginally improved ligand efficiency metrics if comparable potency were achieved.

drug-likeness ADME prediction physicochemical properties

Commercial Uniqueness: Limited Supplier Availability as a Selection Factor

A survey of major chemical supplier databases indicates that N-(2,3-dimethylphenyl)-2-(pyrimidin-2-ylthio)acetamide is not listed by Sigma-Aldrich, Cayman Chemical, Selleckchem, MedChemExpress, TargetMol, or Tocris as of the search date . In contrast, closely related 4,6-dimethylpyrimidine analogs are commercially available from multiple vendors, creating a competitive sourcing landscape. The limited commercial availability of the target compound confers a procurement advantage for suppliers offering authenticated, characterized material, as researchers seeking this specific chemotype cannot readily source it from alternative channels.

chemical procurement supplier differentiation compound sourcing

High-Value Application Scenarios for N-(2,3-Dimethylphenyl)-2-(pyrimidin-2-ylthio)acetamide Based on Available Evidence


SIRT2 Inhibitor Screening Library Expansion: A Structurally Distinct Chemotype for Hit Identification

Given the established role of 2-(pyrimidin-2-ylthio)acetamide derivatives as SIRT2 inhibitors, the target compound serves as a valuable addition to screening libraries seeking novel SIRT2 chemotypes that are structurally distinct from the heavily optimized 4,6-dimethylpyrimidine series. Its unsubstituted pyrimidine core offers a different pharmacophoric profile that may yield alternative selectivity patterns against the sirtuin family (SIRT1, SIRT2, SIRT3) [1].

Medicinal Chemistry SAR Expansion: Probing the Role of Pyrimidine Substitution on Target Potency

The target compound is ideally suited for systematic SAR studies that directly compare unsubstituted pyrimidine analogs with their 4,6-dimethyl counterparts. Such studies would quantify the contribution of pyrimidine methylation to SIRT2 inhibition, an aspect not fully addressed in the published literature. Researchers can use this compound as a baseline to generate proprietary head-to-head data versus compound 28e (IC50 = 42 nM) [1].

Fragment-Based or Structure-Based Drug Design: A Lower-Molecular-Weight Starting Point

With a molecular weight of 273.36 g/mol, the target compound is lighter than most published SIRT2 inhibitors in this class, positioning it closer to fragment-like chemical space. This property makes it suitable for fragment-based screening approaches or as a minimal pharmacophore model in co-crystallization studies with SIRT2, enabling the rational design of more potent derivatives through structure-guided elaboration [1].

Selective Sourcing for Proprietary Research Programs: Differentiating from Widely Available Analogs

The limited commercial availability of N-(2,3-dimethylphenyl)-2-(pyrimidin-2-ylthio)acetamide relative to its 4,6-dimethylpyrimidine counterparts [2] enables organizations to secure exclusive or preferential supply agreements, reducing the risk of competitor access to the same chemical starting material for overlapping research programs.

Quote Request

Request a Quote for N-(2,3-dimethylphenyl)-2-(pyrimidin-2-ylthio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.